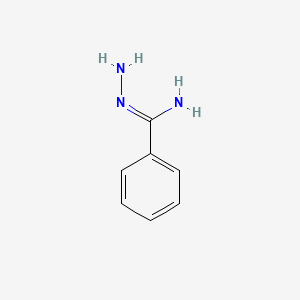

Benzimidohydrazide

Description

Foundational Significance of Hydrazide and Amidrazone Scaffolds in Organic Synthesis

The utility of benzimidohydrazide is best understood by first examining its constituent chemical motifs: the hydrazide and amidrazone scaffolds. Both are pivotal in the field of organic synthesis, primarily for their role as versatile precursors to heterocyclic compounds. nih.govmdpi.com

Hydrazides, characterized by the -C(=O)NHNH₂ functional group, are derivatives of carboxylic acids. They are widely employed as synthons for constructing nitrogen-containing heterocycles. nih.gov Their derivatives, particularly hydrazones formed through condensation with aldehydes and ketones, are stable compounds that serve as important intermediates in the synthesis of molecules with a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties. impactfactor.orgbiointerfaceresearch.comsciforum.net The reactivity of the terminal -NH₂ group allows for further chemical transformations, making hydrazides a cornerstone in the synthesis of diverse molecular structures. nih.govekb.eg

Amidrazones are a class of compounds containing a carbon atom double-bonded to a nitrogen atom and single-bonded to both a hydrazinyl group and an amino group. nih.gov This unique arrangement of nitrogen atoms imparts a high degree of reactivity, making them exceptionally useful building blocks in synthetic chemistry. nih.govpensoft.net Amidrazone derivatives are known to be precursors for various heterocyclic systems, such as triazoles and other related structures. dergipark.org.tracs.org Their broad biological effects have been noted in numerous research studies, highlighting their importance in drug discovery and development. nih.gov

The Unique Chemical Profile and Reactivity Potential of this compound

This compound, also known by the systematic name benzenecarboximidic acid, hydrazide, or as benzamidrazone, is a molecule that integrates the structural features of both a hydrazide and an amidine. lookchem.commolaid.com This hybrid nature endows it with a distinct chemical profile and a versatile reactivity pattern that is exploited in organic synthesis.

The structure contains multiple nucleophilic nitrogen atoms within the hydrazide and imine moieties, making the compound reactive toward various electrophiles. evitachem.comunacademy.com A primary reaction of this compound involves the condensation of its hydrazinyl group (-NHNH₂) with electrophilic carbonyl compounds, such as aldehydes and ketones, to yield the corresponding hydrazone derivatives. impactfactor.orgresearchgate.net This reactivity is fundamental to its application as a building block, allowing for the extension of its molecular framework and the introduction of new functional groups.

Furthermore, the amidrazone portion of the molecule is a key synthon for constructing heterocyclic rings. It is frequently used in cyclization reactions to produce stable five- and six-membered heterocycles. For instance, this compound can serve as a precursor in the synthesis of 1,2,4-triazole (B32235) derivatives, which are a class of compounds with significant interest in medicinal and materials chemistry. dergipark.org.trlookchem.com The downstream products that can be synthesized from this compound include compounds like 3,5-diphenyl-1,2,4-triazole, highlighting its role as a foundational molecule for more complex structures. lookchem.com

Historical Trajectories and Milestones in this compound Chemistry

The history of this compound is situated within the broader context of research into nitrogen-containing functional groups that began in the 19th century. dergipark.org.tr While the systematic study of hydrazides and their derivatives gained significant momentum in the mid-20th century, particularly following the discovery of the therapeutic properties of compounds like isoniazid, the specific history of this compound is more recent. nih.gov

A key milestone in its history is the documentation of its chemical synthesis. A method for preparing this compound was reported in the scientific journal Synthesis in 1974, providing a foundational route for chemists to access this compound for further investigation. lookchem.com This publication marked a critical step, enabling the exploration of its chemical properties and synthetic potential.

Following its initial synthesis, research involving this compound has largely focused on its application as a versatile intermediate. Chemists have utilized it as a starting material to build more elaborate molecules, especially heterocyclic structures. biointerfaceresearch.comnih.gov The ongoing interest in this compound is driven by the continued search for novel molecular scaffolds in drug discovery and materials science, where the unique reactivity of the amidrazone core is highly valued.

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3 |

|---|---|

Molecular Weight |

135.17 g/mol |

IUPAC Name |

N'-aminobenzenecarboximidamide |

InChI |

InChI=1S/C7H9N3/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2,(H2,8,10) |

InChI Key |

LPNPFQNKOSDVTM-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/N)/N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Benzimidohydrazide Transformations

Classical and Established Synthetic Routes to Benzimidohydrazide

The preparation of this compound can be accomplished through several established chemical pathways. These methods typically involve the transformation of benzimidic acid derivatives or the hydrazinolysis of related precursors.

A primary and well-established route to this compound involves a two-step process starting from benzonitrile (B105546), a common benzimidic acid derivative. This method is a modification of the Pinner reaction. rsc.orgrroij.comwikipedia.org

The synthesis commences with the reaction of benzonitrile with ethanol (B145695) in the presence of dry hydrogen chloride (HCl) gas at a low temperature (0 °C). This step yields the ethyl benzimidate hydrochloride salt, often referred to as a Pinner salt. rsc.orgwikipedia.org The reaction is typically stirred overnight at room temperature. After formation, the volatile components are removed under reduced pressure. The crude imidate hydrochloride is then neutralized, commonly with a base like sodium bicarbonate, to yield the free ethyl benzimidate. rsc.org

In the subsequent step, the purified ethyl benzimidate is subjected to hydrazinolysis. This is achieved by stirring the imidate with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as anhydrous ethanol, at room temperature overnight. rsc.org The hydrazine molecule attacks the electrophilic carbon of the imidate, leading to the displacement of the ethoxy group and the formation of this compound. The final product, also known as benzamidrazone, is typically a solid that can be crystallized from a solvent like ethyl acetate. rsc.orglookchem.com

Formation of Ethyl Benzimidate: C₆H₅CN + C₂H₅OH + HCl → [C₆H₅C(=NH)OC₂H₅]·HCl

Hydrazinolysis to this compound: [C₆H₅C(=NH)OC₂H₅]·HCl + N₂H₄·H₂O → C₆H₅C(=NH)NHNH₂

This method provides a reliable pathway to this compound, utilizing readily available starting materials. rsc.orgevitachem.com

The hydrazinolysis of esters is a common method for the synthesis of acid hydrazides. For instance, the reaction of ethyl benzoate (B1203000) with hydrazine monohydrate is a well-documented procedure for producing benzohydrazide (B10538) (C₆H₅C(=O)NHNH₂). google.com In a typical procedure, ethyl benzoate is heated with hydrazine monohydrate, often in a solvent like ethanol, for several hours. After the reaction, the product is isolated by crystallization.

It is crucial to distinguish this compound (an amidrazone) from benzohydrazide (a carbohydrazide). nih.govbldpharm.com While both are derived from benzoic acid and involve hydrazine, they possess different functional groups: an imine versus a carbonyl group, respectively. The synthesis specified in the outline heading refers to this compound. Therefore, the hydrazinolysis of esters like ethyl benzoate, which yields benzohydrazide, is a distinct transformation leading to a different class of compounds and is not a direct synthesis of this compound. nih.govthepharmajournal.com

Synthesis from Benzimidic Acid Derivatives

Advanced Synthetic Strategies for this compound Derivatives

This compound's unique structure makes it an ideal precursor for constructing more complex heterocyclic systems. Recent advancements have focused on its use in domino reactions to efficiently build libraries of functionalized molecules.

A significant application of this compound is in the synthesis of 1,2,4-triazine (B1199460) derivatives. rsc.orgrsc.orgrsc.org These reactions often proceed via a [4+2] domino annulation, where this compound provides a four-atom fragment that reacts with a two-atom component. rsc.orgresearchgate.net This strategy has proven to be a powerful tool for creating potentially biologically active molecules from simple, readily available starting materials. rsc.orgasianpubs.org

The versatility of the [4+2] domino annulation is demonstrated by the wide range of two-carbon synthons that can react with this compound. Research has systematically explored the scope of this reaction with various substrates, including ketones, aldehydes, and alkynes. rsc.orgrsc.org

The reaction of this compound with ketones, such as acetophenone (B1666503), leads to the formation of 3,5,6-trisubstituted 1,2,4-triazines. rsc.org Similarly, aldehydes can be employed as substrates. rsc.orgresearchgate.net The reaction with alkynes also provides a direct route to 1,2,4-triazines. rsc.org The reaction conditions are typically optimized for each class of substrate to achieve moderate to high yields. rsc.org

| Substrate Type | Example Substrate | Product Type | Reference |

| Ketones | Acetophenone | 3,5,6-Trisubstituted 1,2,4-triazine | rsc.org |

| Aldehydes | 2-Phenylacetaldehyde | 3,5-Disubstituted 1,2,4-triazine | rsc.org |

| Alkynes | 1,2-Diphenylethyne | 3,5,6-Trisubstituted 1,2,4-triazine | rsc.org |

| Secondary Alcohols | 1-Phenylethanol | 3,5,6-Trisubstituted 1,2,4-triazine | rsc.org |

| Alkenes | Styrene | 3,5,6-Trisubstituted 1,2,4-triazine | rsc.org |

To improve the efficiency and yield of the [4+2] domino annulation, various catalytic systems have been investigated. These catalysts often function as oxidants to facilitate the final aromatization step to the triazine ring. rsc.org

Initial studies identified that a combination of copper(II) oxide (CuO) and iodine (I₂) could catalyze the reaction between acetophenone and this compound. rsc.org Further optimization revealed that other oxidants, including manganese dioxide (MnO₂) and selenium dioxide (SeO₂), were also effective. Notably, SeO₂ demonstrated superior catalytic activity in some cases, leading to improved yields. rsc.org The choice of catalyst and reaction conditions, such as temperature and solvent, is critical for maximizing the yield of the desired 1,2,4-triazine product. rsc.org For instance, in the reaction of acetophenone and this compound, using SeO₂ as the oxidant in DMSO at 110 °C, with the delayed addition of this compound, improved the yield significantly. rsc.org

| Catalyst/Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuO / I₂ | DMSO | 110 | 60 | rsc.org |

| MnO₂ / I₂ | DMSO | 110 | 55 | rsc.org |

| SeO₂ / I₂ | DMSO | 110 | 80 | rsc.org |

These advanced synthetic strategies highlight the importance of this compound as a key intermediate in the efficient construction of valuable heterocyclic compounds. The development of catalytic domino reactions has expanded the synthetic utility of this compound, providing access to a wide array of 1,2,4-triazine derivatives. rsc.orgrsc.org

Investigation of Reaction Conditions and Substrate Scope (e.g., Ketones, Aldehydes, Alkynes)

Synthesis of Schiff Bases Derived from this compound and Related Hydrazones

Schiff bases, characterized by the azomethine group (-C=N-), are a significant class of organic compounds synthesized through the condensation of primary amines with carbonyl compounds. orientjchem.orgresearchgate.netresearchgate.net In the context of this compound, its primary amine functionality serves as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones. orientjchem.org

Condensation Reactions for Azomethine Linkage Formation

The formation of the azomethine linkage in Schiff bases derived from this compound follows a nucleophilic addition-elimination mechanism. The reaction is typically initiated by the nucleophilic attack of the amino group of this compound on the carbonyl carbon of an aldehyde or ketone. orientjchem.org This step, often catalyzed by an acid, leads to the formation of a hemiaminal intermediate. orientjchem.orgmasterorganicchemistry.com Subsequent dehydration of this unstable intermediate results in the formation of the stable Schiff base with the characteristic C=N double bond. orientjchem.orgmasterorganicchemistry.com

The reaction is commonly carried out by refluxing equimolar amounts of this compound and the respective aldehyde or ketone in a suitable solvent, such as ethanol. researchgate.netimpactfactor.org The addition of a catalytic amount of acid, like acetic acid, can facilitate the reaction. researchgate.net For instance, the synthesis of N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide was achieved by refluxing benzohydrazide with 2-hydroxy-3-methoxy benzaldehyde (B42025) in ethanol for 5 hours. impactfactor.org Similarly, N'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazide was synthesized by reacting benzohydrazide with 2-hydroxybenzaldehyde under the same conditions. impactfactor.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). researchgate.net

Table 1: Examples of Schiff Bases Synthesized from Benzohydrazide

| Product Name | Reactants | Solvent | Reaction Conditions | Yield (%) |

| N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene] benzohydrazide | Benzohydrazide, 2-hydroxy-3-methoxy benzaldehyde | Ethanol | Reflux, 5 hours | 62.1 |

| N'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazide | Benzohydrazide, 2-hydroxybenzaldehyde | Ethanol | Reflux, 5 hours | 61.11 |

Environmentally Benign and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, often referred to as green chemistry. researchgate.networldwidejournals.com These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, shorten reaction times, and improve yields. researchgate.networldwidejournals.com For the synthesis of Schiff bases, several green techniques have been explored, including microwave-assisted synthesis, ultrasonic methods, and the use of water as a solvent. researchgate.networldwidejournals.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. worldwidejournals.comresearchgate.net In some cases, solvent-free microwave-assisted synthesis using a wetting reagent has proven to be highly efficient. researchgate.net For example, the synthesis of certain Schiff bases under microwave irradiation was completed in 3-5 minutes with yields up to 90%, whereas conventional heating required 4-7 hours and gave lower yields (56-77%). researchgate.net

Ultrasonic irradiation is another green technique that can accelerate reaction rates. researchgate.networldwidejournals.com The synthesis of nicotinohydrazide Schiff bases, for instance, was achieved in 14 minutes with a 92% yield under ultrasonic conditions at 60°C in water, compared to an 84% yield obtained through conventional methods. worldwidejournals.com Grinding, a solvent-free method, has also been successfully employed for the synthesis of azo Schiff bases at room temperature, offering high yields and short reaction times. worldwidejournals.com Furthermore, the use of water as a green solvent provides an environmentally friendly alternative to toxic organic solvents. worldwidejournals.compjoes.com The synthesis of certain Schiff bases in water at room temperature has been reported to give high yields (up to 95%) in just 10 minutes of stirring. worldwidejournals.com

Table 2: Comparison of Conventional and Green Synthesis Methods for Schiff Bases

| Method | Reaction Time | Yield (%) | Solvents/Reagents |

| Conventional Heating | 4-7 hours | 56-77 | Organic solvents |

| Microwave Irradiation | 3-5 minutes | 77-90 | Often solvent-free or with a wetting reagent |

| Ultrasonic Irradiation | ~14 minutes | ~92 | Water |

| Grinding | 1.5 hours | High | Solvent-free |

| Water as Solvent | ~10 minutes | ~95 | Water |

Cyclization Reactions to Form Fused Heterocyclic Systems

This compound and its derivatives are versatile precursors for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Synthesis of Pyrazole (B372694) and Dihydropyrazole Rings via 1,3-Dipolar Cycloaddition or Cyclization Reactions

Pyrazoles and their partially saturated analogs, dihydropyrazoles, are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. youtube.commdpi.com A common method for their synthesis involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. youtube.commdpi.combeilstein-journals.org

In the context of this compound derivatives, novel benzohydrazides containing dihydropyrazole moieties have been synthesized. nih.gov The synthesis often starts with the preparation of chalcones, which are α,β-unsaturated ketones. nih.gov These chalcones then undergo a cyclization reaction with a hydrazine derivative, such as methyl 4-hydrazinylbenzoate, in refluxing ethanol to form the dihydropyrazole ring. nih.gov The resulting dihydropyrazole-containing benzohydrazide can be further reacted with various benzaldehydes to generate a library of compounds. nih.gov

The mechanism of pyrazole formation typically involves the initial reaction of one nitrogen atom of the hydrazine with a carbonyl group to form an imine, followed by the reaction of the second nitrogen to form an enamine. youtube.com Tautomerization of the enamine then leads to the aromatic pyrazole ring. youtube.com

Formation of 1,3,4-Thiadiazoles and 1,2,4-Oxadiazoles

1,3,4-Thiadiazoles: These are five-membered heterocyclic rings containing two nitrogen atoms and one sulfur atom. jocpr.com A common route to 2-amino-1,3,4-thiadiazoles involves the reaction of a thiosemicarbazide (B42300) with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE). mdpi.com This one-pot synthesis proceeds through the acylation of the thiosemicarbazide followed by cyclodehydration. mdpi.com Another approach involves the treatment of thiosemicarbazide derivatives with orthophosphoric acid to induce cyclization into the 1,3,4-thiadiazole (B1197879) ring. nih.gov Additionally, N,N'-acylhydrazines can be thionated using Lawesson's reagent to yield 1,3,4-thiadiazoles. organic-chemistry.org

1,2,4-Oxadiazoles: These five-membered heterocycles contain one oxygen and two nitrogen atoms. chim.itbiointerfaceresearch.com A prevalent synthetic method is the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. chim.it The reaction can proceed through an isolable O-acylamidoxime intermediate before the final cyclization step. chim.it Carbonyldiimidazole (CDI) has been utilized as a reagent for both the formation and cyclodehydration of O-acyl benzamidoximes, facilitating a parallel synthesis approach. nih.gov Another strategy involves the reaction of amidoximes with esters in the presence of a base like sodium t-butoxide in DMSO. mdpi.com Metal-free, one-pot syntheses have also been developed, where amidines react with aryl carboxylic acids at room temperature to form N-acylamidines, which then undergo intramolecular cyclization to yield 1,2,4-oxadiazoles. rsc.org

Generation of 5-Substituted Tetrazoles from this compound Precursors

Tetrazoles are five-membered aromatic rings composed of four nitrogen atoms and one carbon atom. The synthesis of 5-substituted-1H-tetrazoles is often achieved through the [2+3] cycloaddition of nitriles with an azide (B81097) source. maynoothuniversity.iesciforum.net

While the direct conversion of the imidohydrazide moiety of this compound to a tetrazole is not the most common route, the generation of a nitrile precursor from a this compound derivative could subsequently be used to form a tetrazole. A widely used method for tetrazole synthesis is the reaction of an organic nitrile with sodium azide, often in the presence of a catalyst. organic-chemistry.orgrsc.org Various catalysts have been employed, including zinc salts, indium(III) chloride, and nano-TiCl4.SiO2. organic-chemistry.orgrsc.org The reaction is typically carried out in a solvent like DMF at reflux. For example, the reaction of benzonitrile with sodium azide in DMF at reflux in the presence of nano-TiCl4.SiO2 affords the corresponding tetrazole in good yield.

Diazotization-Based Protocols

Diazotization reactions are a cornerstone in the synthesis of nitrogen-rich compounds. While direct diazotization protocols for this compound are not extensively detailed in readily available literature, the underlying principles of hydrazide reactivity can be applied. The reaction of a hydrazide with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid), is a standard method for producing reactive acyl azide intermediates.

In the case of this compound, treatment with nitrous acid would be expected to convert the hydrazide moiety (-NHNH2) into a highly reactive imidoyl azide intermediate (C6H5-C(=NH)-N3). This intermediate is a valuable precursor for various subsequent reactions, most notably intramolecular cyclization to form tetrazole rings or participation in cycloaddition reactions. The general transformation is analogous to Thiele's method for producing 5-aminotetrazole, where aminoguanidine (B1677879) is diazotized to form a guanylazide, which then cyclizes. wikipedia.orgresearchgate.netrsc.org The process typically occurs at controlled, low temperatures (e.g., 20-25 °C) to manage the stability of the azide intermediate before subsequent steps like thermal cyclization. rsc.org

Nitrile-Azide Cycloaddition Variants

The [3+2] cycloaddition between a nitrile and an azide is a fundamental and powerful method for the synthesis of 5-substituted-1H-tetrazoles. acs.org It is important to clarify that this compound is not a direct substrate for this reaction, as it is neither a nitrile nor an azide. However, it can serve as a precursor to reactants for such transformations.

The core reaction involves the activation of a nitrile with a Brønsted or Lewis acid, which enhances its electrophilicity, followed by nucleophilic attack from an azide source (e.g., sodium azide). acs.org The resulting open-chain intermediate rapidly undergoes cyclization to form the stable aromatic tetrazole ring. acs.org

For this compound to be involved, it would first need to be converted into either a nitrile or an azide.

Conversion to Nitrile: Dehydration and rearrangement of this compound could theoretically yield benzonitrile, a common substrate for this cycloaddition.

Conversion to Azide: As discussed in the previous section, diazotization of this compound can generate a benzimidoyl azide. This species could then potentially react with other molecules in cycloaddition pathways, although this is distinct from the classic nitrile-azide reaction.

Synthesis of Hydrazide Derivatives (e.g., Benzohydrazide, Phthalic Anhydride-Based Benzylidene-Hydrazides)

The synthesis of derivatives from this compound's parent compound, benzohydrazide, is a well-established area of organic chemistry. These derivatives are often prepared as precursors for more complex molecules.

Benzohydrazide Derivatives: A primary route to new derivatives is the condensation reaction between benzohydrazide and various aldehydes or ketones. derpharmachemica.comderpharmachemica.com This reaction, typically catalyzed by acid, forms a new carbon-nitrogen double bond, yielding N'-benzylidenebenzohydrazide derivatives, also known as hydrazones. derpharmachemica.com These reactions are versatile, allowing for the introduction of a wide array of substituents based on the chosen carbonyl compound. researchgate.netderpharmachemica.com

Phthalic Anhydride-Based Benzylidene-Hydrazides: The synthesis of these more complex derivatives is a multi-step process. A representative synthesis starts with the reaction of phthalic anhydride (B1165640) and an amino acid, such as glycine, to form phthaloylglycine. rsc.org This intermediate is then activated, for instance, by chlorination with thionyl chloride to form an acid chloride. rsc.org Subsequent esterification followed by reaction with hydrazine hydrate yields a phthaloyl-protected hydrazide intermediate. rsc.org The final step involves the condensation of this intermediate with various benzaldehydes to produce the target phthalic anhydride-based benzylidene-hydrazides. rsc.org Another approach involves the direct reaction of fatty acid hydrazides with phthalic anhydride in ethanol with a catalytic amount of glacial acetic acid, which upon refluxing yields 2-long chain alkenoyl-3H-phthalazin-1,4-diones. jksus.org

| Reactants | Product Name | Reaction Conditions | Reference |

|---|---|---|---|

| Benzohydrazide, Substituted Formyl Pyrazole Derivatives | Benzohydrazide Pyrazole Derivatives | Reflux | researchgate.net |

| 4-Methoxybenzohydrazide, Pyridine-3-carbaldehyde | (E)-4-methoxy-N'-(pyridine-3-ylmethylene)benzohydrazide | Acid/Base Catalysis, Room Temperature | derpharmachemica.com |

| 4-Chlorobenzohydrazide, Substituted Aromatic Aldehydes | (E)-4-Chloro-N'-(substituted)benzohydrazides | Conc. HCl, Reflux | derpharmachemica.com |

| Phthalic Anhydride, Glycine, Hydrazine Hydrate, Benzaldehydes | Phthalic Anhydride-Based Benzylidene-Hydrazides | Multi-step synthesis | rsc.org |

| Fatty Acid Hydrazides, Phthalic Anhydride | 2-long chain alkenoyl-3H-phthalazin-1,4-diones | Ethanol, Glacial Acetic Acid, Reflux | jksus.org |

Comprehensive Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Elucidation of the Pellizzari Reaction Mechanism for 1,2,4-Triazole (B32235) Synthesis

The Pellizzari reaction is a classic method for synthesizing 1,2,4-triazoles through the condensation of an amide and an acyl hydrazide. wikipedia.orgdrugfuture.com In this context, this compound can serve as the acyl hydrazide component when reacted with an appropriate amide.

The mechanism proceeds through the following key steps: wikipedia.org

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide (-NH2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration. A proton transfer cascade facilitates the elimination of a water molecule, forming a more complex N-acylated imidohydrazide intermediate.

Intramolecular Cyclization: The nitrogen atom of the initial amide moiety performs an intramolecular nucleophilic attack on the carbonyl carbon of the initial hydrazide portion, forming a five-membered ring.

Final Dehydration: A second molecule of water is eliminated from the cyclic intermediate, leading to the formation of the stable, aromatic 1,2,4-triazole ring. wikipedia.org

The reaction often requires high temperatures and can result in low yields, though the use of microwave irradiation has been shown to improve both reaction times and yields. wikipedia.org

Detailed Understanding of [4+2] Annulation Pathways

This compound derivatives have been identified as key components in [4+2] domino annulation reactions for the synthesis of 1,2,4-triazine heterocycles. skku.edu A notable example involves the reaction of this compound (an amidrazone) with α-dicarbonyl compounds, which is a primary method for forming 3,5,6-trisubstituted 1,2,4-triazines. rsc.org

More recently, an efficient one-pot method has been described involving the [4+2] domino annulation of acetophenone and this compound derivatives. skku.edursc.org In these reactions, the this compound derivative acts as a four-atom component (N-C-N-N), which reacts with a two-atom component derived from the ketone. The reaction likely proceeds through a sequence of condensation and cyclization steps, ultimately forming the six-membered triazine ring. rsc.org These domino or multi-component strategies are highly efficient for building complex heterocyclic scaffolds from simple, readily available starting materials. rsc.org

Mechanistic Insights into Hydrazone Formation and Tautomerism

Hydrazone Formation: The formation of a hydrazone from this compound and a carbonyl compound (aldehyde or ketone) follows a well-understood mechanism of nucleophilic addition-elimination. numberanalytics.comsoeagra.com

Nucleophilic Attack: The reaction is typically catalyzed by acid. The terminal nitrogen of the hydrazide attacks the protonated, and thus more electrophilic, carbonyl carbon. soeagra.com This forms a protonated tetrahedral intermediate.

Proton Transfer: A series of proton transfers occurs, moving a proton from the attacking nitrogen to the oxygen atom of the original carbonyl group.

Dehydration: The hydroxyl group is protonated to form a good leaving group (-OH2+), which is subsequently eliminated as water. This dehydration step is often the rate-limiting step of the reaction at neutral pH. nih.gov The loss of water results in the formation of the C=N double bond characteristic of a hydrazone. numberanalytics.com

Tautomerism: this compound and its hydrazone derivatives can exist in multiple tautomeric forms due to the migration of protons among nitrogen and oxygen atoms. While specific experimental studies on this compound itself are not prominent, insights can be drawn from related structures like benzimidazoles. encyclopedia.pub

This compound can exhibit annular tautomerism, existing in equilibrium between the C6H5-C(=NH)-NHNH2 (imidohydrazide) form and the C6H5-C(NH2)=N-NH2 (amidrazone) form. The hydrazones derived from it can also display keto-enol tautomerism (or more accurately, amide-imidol tautomerism) in the solid state and in solution. For example, an N'-benzylidenebenzohydrazide can exist in an amide form (C=O, N-H) and an imidol form (C-OH, C=N). derpharmachemica.com The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents. nih.gov Spectroscopic techniques like NMR are instrumental in studying these tautomeric equilibria, although rapid interconversion at room temperature can lead to averaged signals. encyclopedia.pub

Compound Index

| Compound Name |

|---|

| (E)-4-methoxy-N'-(pyridine-3-ylmethylene)benzohydrazide |

| 1,2,4-Triazole |

| 1,2,4-Triazine |

| 5-Aminotetrazole |

| Acetophenone |

| Aminoguanidine |

| Benzaldehyde |

| This compound |

| Benzohydrazide |

| Benzonitrile |

| Glycine |

| Hydrazine |

| Hydrazine Hydrate |

| N'-benzylidenebenzohydrazide |

| Phthalic Anhydride |

| Phthaloylglycine |

| Sodium Nitrite |

| Tetrazole |

| Thionyl Chloride |

Coordination Chemistry and Ligand Design Utilizing Benzimidohydrazide Frameworks

Benzimidohydrazide as a Versatile Ligand Scaffold

The utility of this compound and its derivatives, such as benzimidazole (B57391), as foundational units in ligand design is well-established. nih.govunileon.esresearchgate.netresearchgate.net These frameworks offer a robust and adaptable platform for constructing polydentate ligands, which can coordinate to metal centers through multiple donor atoms, leading to enhanced stability. fiveable.me The presence of both nitrogen and oxygen donor atoms within the this compound structure allows for the formation of stable chelate rings with metal ions, a key factor in the design of coordination compounds. iipseries.org

The rational design of polydentate ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with specific geometries and properties. rsc.org The this compound moiety can be strategically incorporated into larger molecular structures to create ligands with varying denticity (the number of donor groups in a single ligand that bind to a central atom in a coordination complex). fiveable.me By modifying the this compound core with other functional groups, chemists can fine-tune the electronic and steric properties of the resulting ligand, thereby influencing the coordination environment of the metal center.

For instance, the condensation of this compound derivatives with aldehydes or ketones can yield Schiff base ligands with additional donor sites, such as azomethine nitrogen. mdpi.comiosrjournals.org This approach allows for the creation of bidentate, tridentate, or even higher-denticity ligands. ekb.egresearchgate.netnih.govbendola.com The choice of the starting materials and the reaction conditions are crucial in directing the synthesis towards the desired ligand architecture. rsc.org This tailored approach has led to the development of ligands that can form mononuclear, binuclear, or polynuclear metal complexes. idsi.md

The synthesis of metal complexes involving this compound-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. uobaghdad.edu.iqresearchgate.netsysrevpharm.org The resulting complexes can be characterized by a variety of analytical techniques, including elemental analysis, infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction. mdpi.comekb.egresearchgate.netamazonaws.com These methods provide detailed information about the stoichiometry, coordination geometry, and electronic properties of the complexes.

A significant body of research has focused on the synthesis and characterization of mononuclear complexes of divalent transition metals with this compound-derived ligands. nih.gov These complexes often exhibit interesting structural and electronic properties. For example, Schiff base ligands derived from benzhydrazide have been used to synthesize a series of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes. mdpi.comekb.egekb.eg Spectroscopic and magnetic studies have been instrumental in determining the coordination environment around the metal ion, which is often found to be octahedral or tetrahedral. ekb.egresearchgate.netekb.eg

The versatility of the this compound framework allows for the formation of complexes with a range of coordination numbers and geometries. For instance, a Schiff base derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide was found to form six-coordinate complexes with Zn(II), Cu(II), Co(II), Ni(II), and Mn(II). mdpi.com Similarly, mononuclear complexes of Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared with a hydrazone ligand derived from pyrazine-2-carbohydrazide (B1222964), with the resulting complexes adopting either octahedral or tetrahedral geometries. nih.gov

Table 1: Examples of Mononuclear Transition Metal(II) Complexes with this compound Derivatives

| Metal Ion | Ligand Derivative | Proposed Geometry | Reference |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene] benzohydrazide (B10538) | Six-coordinate | mdpi.com |

| Mn(II), Co(II), Ni(II), Cu(II) | Hydrazone from pyrazine-2-carbohydrazide and 2-hydroxyacetophenone | Octahedral | nih.gov |

| Zn(II), Cd(II) | Hydrazone from pyrazine-2-carbohydrazide and 2-hydroxyacetophenone | Tetrahedral | nih.gov |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | (E)-N'-(2-hydroxybenzylidene)this compound | Not specified | researchgate.net |

Beyond mononuclear species, this compound-based ligands have been successfully employed in the construction of more complex polynuclear and supramolecular structures. elsevier.comrsc.orgresearchgate.netnih.govmdpi.com These architectures are of great interest due to their potential applications in areas such as catalysis and materials science.

A notable example is the formation of trinuclear cobalt complexes. skku.edunih.govnih.govrsc.orgmdpi.com In one study, a mixed-valence trinuclear cobalt(III)-cobalt(II)-cobalt(III) complex was synthesized using a tetradentate N2O2 donor 'reduced Schiff base' ligand and azide (B81097) as a co-ligand. nih.gov X-ray diffraction studies revealed a non-linear arrangement of the three cobalt centers. nih.gov Another trinuclear cobalt complex was constructed using novel triazine ligands derived from this compound derivatives in a one-pot synthesis. skku.edu The ability to form such intricate structures highlights the power of rational ligand design in controlling the assembly of coordination compounds. rsc.org

Synthesis and Characterization of Metal Complexes with this compound Derivatives

Mononuclear Transition Metal(II) Complexes (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II))

Analysis of Ligand Coordination Modes and Resultant Geometries

This compound-derived ligands can coordinate to metal ions through a variety of donor atoms. Infrared (IR) spectroscopy is a powerful tool for identifying these coordination sites, as the vibrational frequencies of functional groups often shift upon complexation. researchgate.net

Common donor atoms in these systems include:

Azomethine Nitrogen (>C=N-) : The nitrogen atom of the azomethine group, formed from the condensation of a hydrazide with a carbonyl compound, is a common coordination site. ekb.egresearchgate.netbendola.comekb.egunizik.edu.ng A shift in the ν(C=N) stretching frequency in the IR spectrum is indicative of its involvement in bonding. bendola.com

Methaniminium (B15471056) Nitrogen : In certain Schiff base ligands, a methaniminium nitrogen atom can also act as a donor site. researchgate.net

Phenolic Oxygen (-OH) : When the ligand incorporates a phenolic group, the deprotonated oxygen atom can coordinate to the metal ion. researchgate.netnih.gov This is often observed in Schiff bases derived from salicylaldehyde (B1680747) or other hydroxy-substituted aldehydes.

Amide Carbonyl Oxygen (>C=O) : The oxygen atom of the amide carbonyl group in the hydrazide moiety can also participate in coordination. mdpi.comekb.egekb.egunizik.edu.ng A shift in the ν(C=O) band to a lower frequency in the IR spectrum suggests its coordination. mdpi.com

The combination of these donor atoms allows for various chelating behaviors, such as bidentate (binding through two donor atoms) or tridentate (binding through three donor atoms) coordination. ekb.egresearchgate.netnih.govbendola.com For example, a hydrazone ligand might coordinate in a tridentate fashion through a phenolic oxygen, an azomethine nitrogen, and a carbonyl oxygen, forming stable five- and six-membered chelate rings. bendola.com The specific coordination mode adopted depends on factors such as the nature of the metal ion, the ligand structure, and the reaction conditions.

Table 2: Common Donor Atoms in this compound-Based Ligands and Spectroscopic Evidence of Coordination

| Donor Atom | Functional Group | Spectroscopic Evidence (IR) | References |

|---|---|---|---|

| Azomethine Nitrogen | >C=N- | Shift in ν(C=N) stretching frequency | ekb.egresearchgate.netbendola.comekb.egunizik.edu.ng |

| Methaniminium Nitrogen | >C=N⁺< | Inferred from structural analysis | researchgate.net |

| Phenolic Oxygen | -OH | Shift or disappearance of ν(O-H) band | researchgate.netnih.gov |

Stereochemical Aspects of Metal-Benzimidohydrazide Complexes (e.g., Octahedral, Tetrahedral Configurations)

The stereochemistry of metal complexes derived from this compound and its Schiff base analogues is diverse, with octahedral and tetrahedral geometries being particularly common. The specific geometry adopted is a function of the metal ion's electronic configuration, size, and the ligand's denticity and steric profile.

Octahedral Complexes:

Octahedral geometry is frequently observed for transition metal ions such as Co(II), Ni(II), Fe(II), and Mn(II) when complexed with benzohydrazide-derived ligands. In these complexes, the ligand often acts as a bidentate or tridentate chelating agent, occupying two or three coordination sites, respectively. The remaining sites in the octahedral sphere are typically filled by other ligands, such as water molecules, anions (e.g., chloride, thiocyanate), or another molecule of the primary ligand.

For instance, studies on complexes of Fe(II), Co(II), Ni(II), Cu(II), and Mn(II) with the Schiff base 4-chloro-N'-[(E)-(2,6-dihydroxy phenyl) methylidene] benzohydrazide have shown that these metals form octahedral complexes. acs.org In these cases, the ligand coordinates in a tridentate fashion through an ONO donor set. acs.org Similarly, Co(II) complexes with acylpyrazolone ligands, which share structural similarities with this compound derivatives, have also been found to exhibit a mononuclear nature with an octahedral geometry around the Co(II) ion. doi.org A distorted octahedral coordination has been confirmed for a Co(II) center with two cis-bidentate N′-(2-pyridylmethylene-κN)benzohydrazide-κN′ ligands and two cis thiocyanate (B1210189) ligands. researchgate.net Furthermore, a series of transition metal(II) complexes with hydrazones derived from tetralone were reported to have octahedral geometries. derpharmachemica.com

Tetrahedral Complexes:

Tetrahedral coordination is also prevalent, especially for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II), as well as for some d⁷ and d⁹ ions like Co(II) and Cu(II) under certain conditions. The formation of tetrahedral complexes is often favored by larger ligands that would create steric hindrance in a more crowded octahedral arrangement.

For example, a benzohydrazone derivative obtained from dehydroacetic acid and benzohydrazide forms a tetrahedral complex with Co(II), with a general formula of [M(L)₂]. frontiersin.org In contrast, the Cu(II) complex with the same ligand adopts a tetrahedral geometry with the formula [ML(H₂O)₂]·CH₃COO⁻. frontiersin.org Complexes of Zn(II), Cd(II), and Hg(II) with (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide have been reported to adopt a tetrahedral geometry with the formula [MCl₂(BrphOH)]. jptcp.com

Other Geometries:

Besides octahedral and tetrahedral configurations, square planar geometry is also observed, particularly for Ni(II) complexes. A Ni(II) complex with (Z)-N′-(4-methoxybenzylidene)benzohydrazide, for instance, has been shown through single-crystal X-ray diffraction to possess a distorted square planar geometry. acs.org In this complex, the Ni(II) ion is coordinated to two deprotonated bidentate ligands in a trans-configuration. acs.org The choice between octahedral and square-planar for Ni(II) can be influenced by the specific benzohydrazone ligand and the counter-ion used in the synthesis. For example, N-alkylidene-(4-benzyloxy)benzoylhydrazones form square-planar Ni(II) complexes with nickel(II) acetate, but yield octahedral complexes with nickel(II) chloride. researchgate.net

The following table summarizes the stereochemical findings for a selection of metal complexes with this compound derivatives.

| Metal Ion | Ligand (this compound Derivative) | Coordination Geometry | Coordination Mode of Ligand |

|---|---|---|---|

| Co(II) | N′-(2-pyridylmethylene-κN)benzohydrazide-κN′ | Distorted Octahedral | Bidentate (N,N) |

| Ni(II) | (Z)-N′-(4-methoxybenzylidene)benzohydrazide | Distorted Square Planar | Bidentate (N,O) |

| Cu(II) | Benzohydrazone of dehydroacetic acid | Tetrahedral | Not specified |

| Co(II) | Benzohydrazone of dehydroacetic acid | Tetrahedral | Bidentate |

| Fe(II), Co(II), Ni(II) | 4-chloro-N'-[(E)-(2,6-dihydroxy phenyl) methylidene] benzohydrazide | Octahedral | Tridentate (O,N,O) |

| Zn(II), Cd(II), Hg(II) | (E)-4-bromo-N'-(4-chlorobenzylidene) benzohydrazide | Tetrahedral | Bidentate (N,O) |

| Fe(II), Co(II), Ni(II), Cu(II) | 4-fluoro-N′-(2-hydroxybenzylidene)benzohydrazide | Octahedral | Tridentate |

Investigations into Metalloligands and Their Self-Assembly

The concept of using metal complexes as "metalloligands" or "metallatectons" is a cornerstone of supramolecular chemistry and crystal engineering. In this approach, a primary coordination complex, which still possesses available donor atoms or functional groups, acts as a larger, pre-organized building block for the construction of more complex, higher-order structures such as coordination polymers, metal-organic frameworks (MOFs), and discrete multinuclear assemblies. While the term "this compound metalloligand" is not widespread in the literature, the underlying principles are evident in the study of related hydrazone and benzohydrazide complexes.

The design of a benzohydrazide-based metalloligand involves the careful selection of substituents on the ligand framework to introduce secondary coordination sites. For example, a benzohydrazide derivative can be functionalized with a pyridine (B92270) ring. Upon coordination of the primary bidentate or tridentate site to a metal center, the nitrogen atom of the pyridine ring remains available for further coordination to another metal ion, thus acting as a bridging unit.

An example of this strategy is the in-situ immobilization of copper(II) Schiff base metalloligands derived from pyridinecarbaldehyde isonicotinoyl hydrazone. acs.org In this work, pre-formed copper(II) complexes with these ligands were used as building blocks that were then linked by cyanide spacers to create mixed-valence copper(I/II) coordination polymers. acs.org The geometry of the initial metalloligand was shown to be a critical factor in determining the final structure of the coordination polymer. acs.org

The self-assembly process is driven by the formation of coordination bonds between the metalloligand's available donor sites and a secondary metal ion or a linking molecule. This can lead to the formation of extended structures with diverse topologies, from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) frameworks. For instance, the self-assembly of tetrahedral metalloligand building blocks of the type [(HgII(XCN)₄]²⁻ (where X = S or Se) with bis-monodentate pyridine-like ligands and iron(II) has resulted in new heterobimetallic Hg(II)-Fe(II) coordination polymers with 2D and 3D structures. researchgate.net

Furthermore, supramolecular networks can be formed through non-covalent interactions such as hydrogen bonding and π-π stacking. In crystals of metal(II) complexes with a water-soluble salicylaldehyde-2-sulfobenzoylhydrazone, the presence of the sulfonate group facilitates extensive intermolecular hydrogen bonding, leading to the formation of supramolecular networks. acs.org Similarly, the crystal structure of 4-[(4-methylbenzyl)oxy]benzohydrazide reveals a complex hydrogen-bonding scheme that results in a di-periodic supramolecular structure. researchgate.net

The table below provides examples of how benzohydrazide-related complexes can be utilized in the formation of higher-order structures.

| Primary Ligand | Metal Ion(s) | Resulting Structure | Key Feature |

|---|---|---|---|

| Pyridinecarbaldehyde isonicotinoyl hydrazone | Cu(I)/Cu(II) | Mixed-valence coordination polymer | In-situ immobilization of a Cu(II) metalloligand with cyanide bridges. acs.org |

| Salicylaldehyde-2-sulfobenzoylhydrazone | Zn(II), Co(II), Mn(II), Ni(II), Cu(II) | Binuclear complexes forming supramolecular networks | Sulfonate group facilitates extensive hydrogen bonding. acs.org |

| 4-[(4-methylbenzyl)oxy]benzohydrazide | - (ligand only) | Di-periodic supramolecular structure | Complex hydrogen-bonding network. researchgate.net |

| N'-((pyridin-2-yl)methylene)benzohydrazide | Fe(II)/Hg(II) | Heterobimetallic coordination polymers | Self-assembly of tetrahedral metalloligands with bridging pyridine-like ligands. researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of Benzimidohydrazide Compounds

High-Resolution Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular framework and electronic properties of benzimidohydrazide systems. Methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecule, collectively offering a comprehensive understanding of its structure and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including this compound derivatives. ijacskros.comkau.edu.sa By analyzing the chemical shifts (δ) in proton (¹H) and carbon-13 (¹³C) NMR spectra, the chemical environment of each atom can be determined, revealing the molecular structure. mdpi.comredalyc.org

In ¹H NMR spectra of this compound derivatives, the signals are typically observed in distinct regions. The amide (CONH) and hydrazone (NH-N=) protons are often found downfield, typically as singlets, with chemical shifts that can be influenced by solvent and hydrogen bonding. aip.orgorientjchem.orgchristuniversity.in For instance, in some (E)-N'-benzylidenebenzohydrazide derivatives recorded in DMSO-d₆, the CONH proton appears as a singlet around δ 11.74-12.15 ppm. orientjchem.orgmdpi.com Aromatic protons appear in the δ 6.5-8.5 ppm range, with their multiplicity and coupling constants providing information about the substitution pattern on the phenyl rings. aip.orgmdpi.comderpharmachemica.com The azomethine proton (-N=CH-) of Schiff base derivatives gives a characteristic singlet, often observed between δ 8.4 and 8.7 ppm. aip.orgderpharmachemica.com

The analysis of these chemical shifts, along with peak integration and splitting patterns (multiplicity), allows for the unambiguous assignment of the molecular structure of this compound systems. mdpi.comorientjchem.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆

| Compound / Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Amide (CONH ) | ~11.7 - 12.15 (s) | N/A | mdpi.comderpharmachemica.com |

| Azomethine (CH =N) | ~8.4 - 8.7 (s) | ~142 - 145 | aip.orgderpharmachemica.com |

| Aromatic (Ar-H) | ~6.5 - 8.5 (m) | ~113 - 153 | aip.orgderpharmachemica.com |

| Carbonyl (C =O) | N/A | ~162 - 165 | aip.orgderpharmachemica.com |

| Methoxy (OCH₃ ) | ~3.8 - 3.9 (s) | ~55 | aip.orgorientjchem.org |

Note: s = singlet, m = multiplet. Chemical shifts are approximate and can vary based on substitution and solvent.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) for Functional Group Identification and Bonding Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.eduuc.edu For this compound compounds, the FTIR spectrum provides clear signatures for its key structural features. derpharmachemica.com

The presence of the hydrazide moiety is confirmed by several characteristic bands. The N-H stretching vibration of the amide group typically appears as a band in the region of 3180–3432 cm⁻¹. derpharmachemica.comasianpubs.org The carbonyl (C=O) group, often referred to as the Amide I band, gives rise to a strong absorption between 1635 and 1670 cm⁻¹. aip.orgasianpubs.orgrsc.org The formation of Schiff base derivatives introduces an imine or azomethine (C=N) group, which shows a stretching vibration in the range of 1582-1650 cm⁻¹. ajol.inforesearchgate.net This band's position can confirm the condensation reaction between a hydrazide and an aldehyde or ketone. ajol.info

Other important vibrations include the C-H stretching of the aromatic rings, typically found around 3030–3080 cm⁻¹, and the aromatic C=C ring stretching vibrations, which appear in the 1400–1610 cm⁻¹ region. kau.edu.saderpharmachemica.com The N-N stretching vibration is generally weaker and observed around 1145-1185 cm⁻¹. kau.edu.sa In metal complexes of benzimidohydrazides, the shift of the C=O and C=N bands to lower frequencies indicates their involvement in coordination with the metal ion. mdpi.comjournals-sathyabama.com

Table 2: Key FTIR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amide) | Stretching | 3180 - 3432 | derpharmachemica.comasianpubs.org |

| C-H (Aromatic) | Stretching | 3030 - 3080 | kau.edu.sanih.gov |

| C=O (Amide I) | Stretching | 1635 - 1670 | aip.orgasianpubs.org |

| C=N (Imine) | Stretching | 1582 - 1650 | ajol.inforesearchgate.net |

| C=C (Aromatic) | Stretching | 1400 - 1610 | kau.edu.saajol.info |

| C-N | Stretching | 1200 - 1350 | msu.edu |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule upon absorption of UV or visible light. msu.edu For this compound derivatives, the spectra are characterized by absorption bands that correspond primarily to π → π* and n → π* transitions associated with the aromatic rings and the hydrazone chromophore (-C=N-NH-C=O). rsc.orgnih.gov

Typically, these compounds exhibit intense absorption bands in the UV region. The π → π* transitions, originating from the phenyl rings and the C=N group, are generally observed at shorter wavelengths, often below 300 nm. shimadzu.com A second, less intense band at longer wavelengths (e.g., ~320-350 nm) is often assigned to the n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms of the hydrazone moiety. redalyc.orgnih.gov The exact position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. redalyc.org For example, an increase in solvent polarity can cause a bathochromic (red) shift in the π → π* transition band. redalyc.org

Some this compound derivatives and their metal complexes also exhibit photoluminescence (PL), emitting light after absorbing photons. researchgate.netmdpi.com When excited at a suitable wavelength, these compounds can show fluorescence, often in the violet-blue to blue-green region of the spectrum (e.g., 330-491 nm). researchgate.net The emission typically arises from the decay of an electron from the lowest excited singlet state to the ground state of the π-conjugated system. The fluorescence properties, including quantum yield, can be significantly affected by the molecular structure and the presence of coordinated metal ions, which may enhance or quench the emission. nih.govub.edu This phenomenon makes some derivatives useful as fluorescent sensors. nih.gov

Table 3: Electronic Absorption and Emission Data for this compound Derivatives

| Compound Type | λ_max (nm) (Transition) | Emission λ_max (nm) | Reference |

|---|---|---|---|

| Benzohydrazide (B10538) Schiff Bases | ~280-300 (π → π*) | ~330 - 491 (Violet-Green) | rsc.orgnih.govresearchgate.net |

| Benzohydrazide Schiff Bases | ~320-350 (n → π*) | N/A | redalyc.orgnih.gov |

| Dy³⁺ Complex | N/A | Intense Blue and Yellow | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, GC-MS, ESI-MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. asianpubs.org Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for the analysis of this compound derivatives. orientjchem.orgresearchgate.net

In ESI-MS, this compound compounds are typically observed as protonated molecules, represented by the [M+H]⁺ ion, or as the molecular ion [M]⁺. orientjchem.orgmdpi.comasianpubs.org The detection of this ion allows for the direct and accurate confirmation of the molecular weight of the synthesized compound. rsc.org

Further structural information is obtained from the fragmentation pattern observed in the mass spectrum. The molecule breaks apart in a predictable manner upon ionization. Common fragmentation pathways for benzohydrazide Schiff bases include the cleavage of the amide C-N bond, the N-N bond, and bonds within the benzylidene portion of the molecule. For example, fragments corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) and various substituted benzylidene or phenyl fragments are frequently observed. rsc.org Analyzing these fragment ions helps to piece together the different components of the molecule, confirming the identity of the aroyl and aldehyde/ketone precursors used in its synthesis.

Table 4: Common Fragment Ions in the Mass Spectra of this compound Derivatives

| Fragment Ion | Structure/Description | Typical m/z | Reference |

|---|---|---|---|

| [M+H]⁺ or [M]⁺ | Protonated or Radical Molecular Ion | Varies (e.g., 374, 385) | orientjchem.orgrsc.org |

| [C₇H₅O]⁺ | Benzoyl cation | 105 | rsc.org |

| [C₇H₇N₂O]⁺ | 2-(Benzamido) fragment | 239 | rsc.org |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic this compound Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying materials with unpaired electrons. While most this compound ligands are diamagnetic, their metal complexes, particularly with transition metals like copper(II), are often paramagnetic and thus ESR-active. ijacskros.comresearchgate.net ESR spectroscopy provides detailed information about the electronic environment of the unpaired electron and the geometry of the metal center. researchgate.net

The ESR spectra of Cu(II) complexes of this compound derivatives are typically recorded at both room temperature and low temperatures (e.g., 77 K). ijacskros.com The spectra are characterized by g-values (g_parallel and g_perpendicular) and hyperfine coupling constants (A_parallel). For copper(II) complexes, the observation that g_parallel > g_perpendicular > 2.0023 is indicative of a d(x²-y²) ground state, which is characteristic of a square planar or distorted octahedral geometry. ijacskros.comresearchgate.net

The g-values provide insight into the nature of the covalent bond between the copper ion and the coordinating ligand atoms (typically nitrogen and oxygen). ijacskros.com The hyperfine splitting pattern, arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2), often appears as a quartet in the parallel region of the spectrum. researchgate.net The magnitude of the parallel hyperfine coupling constant, A_parallel, is another indicator of the geometry and the degree of distortion from ideal symmetry. These parameters, when analyzed together, offer a detailed picture of the coordination environment in paramagnetic this compound complexes. researchgate.netresearchgate.net

Table 5: Representative ESR Spectral Data for Cu(II) Complexes of Benzohydrazide Derivatives

| Complex Type | g_parallel (g_∥) | g_perpendicular (g_⊥) | A_parallel (A_∥) (x 10⁻⁴ cm⁻¹) | Geometry Indication | Reference |

|---|

X-ray Diffraction Studies for Atomic-Level Structural Elucidation

Numerous this compound derivatives and their precursors have been successfully crystallized and analyzed by XRD. nih.govmdpi.comresearchgate.net These studies reveal critical structural details. For example, XRD analysis confirms the E configuration about the C=N double bond in Schiff base derivatives, which is a common feature. iucr.org It also elucidates the planarity of different parts of the molecule; the central hydrazide fragment is often nearly planar, while the phenyl rings may be twisted relative to this plane. iucr.org

Crystallographic data includes the crystal system (e.g., monoclinic, triclinic), space group (e.g., P2₁/n, Pn), and unit cell dimensions (a, b, c, α, β, γ). researchgate.netiucr.orgmdpi.comasianpubs.org Furthermore, XRD analysis reveals the intricate network of intermolecular interactions, such as N-H···O and O-H···O hydrogen bonds, that stabilize the crystal packing and dictate the supramolecular architecture. iucr.orgiucr.org For one derivative, 4-[(4-methylbenzyl)oxy]benzohydrazide, XRD showed that N—H⋯N and N—H⋯O hydrogen bonds govern the crystal packing, leading to a complex di-periodic supramolecular structure. iucr.org

Table 6: Example Crystallographic Data for Benzohydrazide Derivatives

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| 4BMB | C₁₅H₁₀Br₂N₂O₂ | Monoclinic | Pn | researchgate.net |

| DMBB | C₁₇H₁₇BrN₂O₃ | Monoclinic | P2₁/c | researchgate.net |

| Compound 10 | C₂₂H₂₀N₄O₄ | Triclinic | P-1 | nih.gov |

| Compound 5 | C₁₈H₂₀N₂O₃ | Monoclinic | Cc | mdpi.com |

| DTBH | C₁₇H₁₈N₂O₆·H₂O | Monoclinic | P2₁/n | asianpubs.org |

(4BMB = 4-bromo-N′-[(5-bromo-2-hydroxyphenyl)methylidene]benzohydrazide; DMBB = (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide; Compound 10 = (E)-N'-(4-nitrobenzylidene)-2-(benzamido)benzohydrazide; Compound 5 = 4-(tBu)-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide; DTBH = 3,5-dihydroxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide hydrate)

Single Crystal X-ray Diffraction: Determination of Crystal System, Space Group, and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids, including this compound compounds. iitm.ac.inbrynmawr.edu This technique provides precise information on the crystal system, space group, and the nature of intermolecular interactions that govern the molecular packing. iitm.ac.inrsc.org

The process involves mounting a single crystal onto a diffractometer, where it is cooled, often to cryogenic temperatures, to minimize thermal vibrations. brynmawr.edu A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected. iitm.ac.in The positions and intensities of the diffracted beams are used to determine the unit cell parameters and the symmetry of the crystal lattice, which is defined by one of the seven crystal systems and a specific space group. iitm.ac.inuchicago.edu The space group provides detailed information about the symmetry elements present in the crystal. iitm.ac.in

Table 1: Representative Crystallographic Data Interpretation

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The basic classification of crystals based on their axial systems (e.g., monoclinic, tetragonal). rsc.orguchicago.edu | Defines the fundamental symmetry of the unit cell. |

| Space Group | A mathematical description of the symmetry of the crystal structure (e.g., P2₁/n, C2/c). rsc.orguchicago.edu | Details the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| Intermolecular Interactions | Non-covalent forces between molecules, such as hydrogen bonds, halogen bonds, and π-π stacking. rsc.orgmdpi.com | Dictates the packing arrangement and influences physical properties like melting point and solubility. |

Thermal Analysis Methodologies

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.comtorontech.com This method is crucial for determining the thermal stability and decomposition pathways of this compound compounds. xrfscientific.combeilstein-journals.org

The TGA instrument consists of a precision balance with a sample pan located inside a furnace. torontech.com A small amount of the sample is heated according to a controlled temperature program, and the mass is continuously monitored. openaccessjournals.com The resulting TGA curve plots the percentage of mass loss against temperature.

The thermal stability of a compound is typically characterized by its onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. beilstein-journals.org A higher Tonset indicates greater thermal stability. The TGA curve can also reveal multi-step decomposition processes, with each step corresponding to the loss of a specific part of the molecule. researchgate.net By analyzing the mass loss at each stage, it is possible to propose a decomposition pathway. beilstein-journals.org The atmosphere within the furnace can be controlled (e.g., inert like nitrogen, or oxidative like air) to study its effect on the decomposition process. xrfscientific.com

Advanced Spectroscopic Identification of Local Environments (e.g., Synchrotron-Radiation Techniques for Catalytic Sites)

For this compound compounds that function as catalysts, understanding the local atomic and electronic structure of the active sites is paramount. Synchrotron radiation-based spectroscopic techniques offer unparalleled capabilities for this purpose due to their high intensity and tunable energy. ifpenergiesnouvelles.comrsc.org

Techniques like X-ray Absorption Spectroscopy (XAS) are particularly powerful for probing the local environment around a specific element within the this compound structure. rsc.orgresearchgate.net XAS can provide information on the oxidation state, coordination number, and bond distances of the absorbing atom, even in non-crystalline or complex materials. researchgate.net This is crucial for identifying the active catalytic sites and understanding how they change during a catalytic reaction. uu.nl

For instance, in situ or operando XAS studies can be performed where the spectrum is collected while the catalyst is under reaction conditions. ifpenergiesnouvelles.comuu.nl This allows for the direct observation of the catalyst's structural evolution and the identification of reaction intermediates. uu.nl The high brilliance of synchrotron radiation also enables the use of micro- and nano-focused X-ray beams for chemical imaging, mapping the distribution and chemical state of elements within a structured catalyst. kit.edu These advanced methods provide a deep understanding of the structure-activity relationships that govern the catalytic performance of this compound-based materials. researchgate.net

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Chemistry Approaches to Benzimidohydrazide Research

Quantum Chemical Investigations of Benzimidohydrazide and Its Derivatives

Quantum chemical methods are at the forefront of computational studies on this compound, offering a powerful lens through which to examine its electronic structure and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. stackexchange.com In the context of this compound research, DFT is instrumental in performing geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy configuration. stackexchange.comresearchgate.netaps.org This is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

The process begins with an initial guess of the molecular geometry. The DFT calculation then iteratively adjusts the atomic coordinates to minimize the total energy of the system. stackexchange.com The resulting optimized geometry corresponds to a stable structure on the potential energy surface. These theoretical structures can then be compared with experimental data, if available, to validate the computational model.

Beyond geometry, DFT calculations provide a detailed picture of the electronic structure, including the distribution of electrons within the molecule. This information is fundamental to understanding the molecule's bonding, polarity, and reactivity.

To understand how this compound and its derivatives interact with light, researchers employ Time-Dependent Density Functional Theory (TD-DFT). scm.comrsc.org This extension of DFT is a powerful tool for calculating the excited state properties of molecules, which govern their absorption and emission of light. researchgate.netaps.org

TD-DFT can predict the electronic absorption spectra of a molecule by calculating the energies of electronic transitions from the ground state to various excited states. scm.com These calculated transition energies correspond to the wavelengths of light the molecule will absorb. Similarly, by analyzing the relaxation of the molecule from an excited state back to the ground state, TD-DFT can provide insights into its fluorescence or phosphorescence properties. The accuracy of TD-DFT makes it a valuable method for interpreting experimental spectroscopic data and for designing molecules with specific optical properties. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. ossila.comnumberanalytics.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), while the LUMO energy is related to its electron affinity (its ability to accept an electron). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive. numberanalytics.com The analysis of these orbitals provides valuable insights into how this compound might interact with other molecules. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.32 |

To quantify the reactivity of this compound and its derivatives more precisely, a range of global and local reactivity descriptors are calculated from the HOMO and LUMO energies. chemrxiv.orgresearchgate.netijres.org These descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Global Reactivity Descriptors provide a general overview of the molecule's reactivity. mdpi.com These include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. It is calculated as μ = -χ.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. mdpi.com

Global Softness (S): The reciprocal of global hardness, indicating how easily the electron cloud can be polarized. It is calculated as S = 1 / (2η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = μ² / (2η).

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.05 |

| Chemical Potential (μ) | -4.05 |

| Global Hardness (η) | 2.16 |

| Global Softness (S) | 0.23 |

| Electrophilicity (ω) | 3.79 |

Local Reactivity Descriptors are used to identify the most reactive sites within a molecule. These descriptors help in predicting where a nucleophilic or electrophilic attack is most likely to occur.

Mulliken atomic charge analysis is a method used to estimate the partial atomic charges in a molecule. uni-muenchen.dewikipedia.org This analysis provides a picture of the electron distribution among the atoms, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). This information is invaluable for understanding the molecule's polarity, intermolecular interactions, and reactive sites. researchgate.net For instance, atoms with a significant negative charge are likely to be sites for electrophilic attack, while those with a positive charge are prone to nucleophilic attack.

The molecular electrostatic potential (MEP) is another tool used to visualize the charge distribution. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are attractive to nucleophiles.

| Atom | Mulliken Charge (e) |

|---|---|

| N1 | -0.58 |

| C2 | 0.75 |

| N3 | -0.67 |

| H4 | 0.45 |

| O5 | -0.55 |

Calculation of Global and Local Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Electronegativity, Chemical Potential, Global Hardness, Global Softness, Electrophilicity)

Molecular Modeling and Simulation Techniques

While quantum chemical methods provide detailed electronic information, molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with other molecules over time. scifiniti.comspringer.com These methods treat molecules as a collection of atoms governed by classical mechanics, allowing for the simulation of larger systems and longer timescales than are feasible with quantum methods. vscht.cz

Molecular dynamics (MD) simulations, for example, can be used to study the conformational changes of a this compound derivative, its solvation in different solvents, or its binding to a biological target such as a protein. nih.gov These simulations provide a dynamic picture of the molecular interactions that are crucial for understanding biological activity and for the rational design of new drugs.

Molecular Docking Studies for Ligand-Target Interactions (Non-Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a target or receptor), forming a stable complex. openaccessjournals.com While widely used in drug discovery to simulate the binding of a ligand to a biological target like a protein, its application extends to non-biological systems. In this context, docking can be used to understand and predict the interactions of this compound with various materials, such as polymers, nanoparticles, or metal surfaces.

The process involves defining a binding site on the target and allowing the ligand (this compound) to explore different conformations and orientations within that site. researchgate.net A scoring function is then used to estimate the binding affinity for each pose, typically expressed in terms of binding energy (e.g., in kcal/mol). openaccessjournals.com Lower binding energy values generally indicate a more stable and favorable interaction.

Research in this area for this compound could involve:

Interactions with Nanomaterials: Docking simulations could predict how this compound adsorbs onto the surface of metallic nanoparticles or carbon nanotubes. This is crucial for applications in materials science, such as the development of functionalized sensors or composite materials where the interface between the organic molecule and the inorganic surface dictates the material's properties.

Polymer Blending and Adhesion: The technique can model the interaction between this compound and polymer chains. This helps in predicting its miscibility and its potential as an additive, a cross-linking agent, or a surface modifier to improve adhesion between different material layers.

Corrosion Inhibition: Docking studies can simulate the interaction of this compound with metal surfaces (e.g., iron or copper). By predicting the binding mode and energy, researchers can assess its potential to form a protective layer on the metal, thereby inhibiting corrosion. The strength of the interaction, often involving the lone pairs on nitrogen and oxygen atoms, is a key indicator of its effectiveness.

While specific docking studies focusing solely on this compound with non-biological targets are not extensively documented in publicly available literature, the methodology remains a powerful predictive tool. For example, studies on related benzimidazole (B57391) derivatives have been used to understand their interactions with various targets, a principle that is directly applicable to this compound. nih.gov